Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Structural Significance of Pyrazolo[1,5-a]Pyrimidine Core in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a fused bicyclic system comprising pyrazole and pyrimidine rings. Its planar, rigid structure enables strong π-π stacking interactions with biological targets, while the nitrogen-rich architecture facilitates hydrogen bonding and dipole interactions. Key substitution positions (C3, C5, C6, and C7) allow for tailored modifications to optimize binding affinity, selectivity, and metabolic stability (Table 1).
Table 1: Impact of Substitution Patterns on Biological Activity
The introduction of halogens at C3 and C7, as seen in ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate, enhances electron-withdrawing effects, stabilizing the molecule and improving interactions with hydrophobic protein pockets. The ethyl carboxylate group at C6 further increases solubility, making the compound suitable for pharmacokinetic optimization.
Historical Development of Halogen-Substituted Pyrazolo[1,5-a]Pyrimidine Derivatives
The synthesis of halogenated pyrazolo[1,5-a]pyrimidines has evolved significantly since the early 2000s. Initial methods relied on electrophilic halogenation using reagents like N-halosuccinimide (NXS), which required harsh conditions and produced moderate yields. Breakthroughs in oxidative halogenation, particularly the use of NaX-K₂S₂O₈ systems in aqueous media, enabled efficient one-pot synthesis of 3-halo derivatives (Table 2).
Table 2: Key Advances in Halogenation Methods
This compound exemplifies modern synthetic strategies, where halogen atoms are introduced during cyclocondensation of 3-aminopyrazoles with enaminones or chalcones. This approach minimizes step count and maximizes yield, as demonstrated in gram-scale syntheses. The compound’s bromine and chlorine atoms serve as handles for further functionalization via cross-coupling reactions, enabling diversification into kinase inhibitors or fluorescent probes.
Properties
IUPAC Name |
ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)5-3-12-8-6(10)4-13-14(8)7(5)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAQTZBKDVRUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)Br)N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721010 | |
| Record name | Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138513-35-5 | |
| Record name | Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview
This approach utilizes a three-component reaction involving amino pyrazoles, enaminones (or chalcone), and sodium halides (NaBr/NaCl) in the presence of K₂S₂O₈ as an oxidant. The process enables simultaneous cyclization and halogenation.
- Cyclocondensation : Amino pyrazoles react with enaminones to form the pyrazolo[1,5-a]pyrimidine core.
- Oxidative Halogenation : K₂S₂O₈ oxidizes NaBr/NaCl to introduce bromine and chlorine at specific positions.
- Solvent : Water (optimized for high yield)
- Temperature : 80°C
- Oxidant : K₂S₂O₈ (1.5 equiv)
- Halogen Source : NaBr (1.2 equiv) for bromination; NaCl for chlorination.
- Reactants : 5-Methyl-1H-pyrazol-3-amine, (E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one, NaBr.
- Steps :
Yield : 75–90% for analogous brominated derivatives.
Direct Three-Component Synthesis
Method Overview
A one-pot strategy combines amino pyrazoles, chlorinated enaminones, and NaBr under oxidative conditions to achieve simultaneous cyclization and halogenation.
- Eliminates intermediate isolation.
- Scalable for gram-scale production (e.g., 3 mmol scale).
| Parameter | Value |
|---|---|
| Solvent | H₂O |
| Temperature | 80°C |
| Reaction Time | 2–12 h |
| NaBr/K₂S₂O₈ Ratio | 1.2:1.5 equiv |
Typical Yield : 85–95% for 3-bromo derivatives.
Post-Cyclization Functionalization
Esterification and Halogenation
- Core Formation : Synthesize pyrazolo[1,5-a]pyrimidine-6-carboxylic acid via cyclization of amino pyrazoles with ethyl 3-oxo-3-phenylpropanoate.
- Esterification : Treat the carboxylic acid with ethanol and H₂SO₄ to form the ethyl ester.
- Halogenation :
- Bromination : Use N-bromosuccinimide (NBS) in CCl₄.
- Chlorination : Employ SOCl₂ or PCl₅.
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | Ethanol, AcOH, 130°C, 18 h | 70–80% |
| Bromination | NBS, CCl₄, 0°C to RT, 6 h | 65% |
| Chlorination | SOCl₂, reflux, 4 h | 85% |
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent Effects
Oxidant Role
K₂S₂O₈ facilitates:
Halogen Source
- NaBr : Preferred for bromination (higher atomic radius improves electrophilicity).
- NaCl : Requires longer reaction times for chlorination.
Structural Confirmation Techniques
- NMR Spectroscopy :
- X-ray Crystallography :
- HRMS : Molecular ion peak at m/z 304.53 (C₉H₇BrClN₃O₂).
Challenges and Mitigation
- Low Yields in Multi-Step Synthesis :
- Solution : Optimize molar ratios (1:1.2 for NaBr:K₂S₂O₈).
- Byproduct Formation :
- Mitigation : Use column chromatography (ethyl acetate/hexane, 1:10).
Applications and Derivatives
- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors.
- Cross-Coupling Reactions : Suzuki coupling with phenylboronic acid yields biaryl derivatives.
Chemical Reactions Analysis
Substitution Reactions
The bromine and chlorine atoms at positions 3 and 7 undergo nucleophilic aromatic substitution (NAS) under controlled conditions:
-
Bromine Substitution : Reacts with amines or alkoxides in polar aprotic solvents (e.g., DMF) at 60–100°C.
-
Chlorine Substitution : Requires harsher conditions (e.g., Pd catalysis or strong bases) due to lower electrophilicity .
Case Study :
Replacing bromine with iodine using NaI/K₂S₂O₈ in water yields iodo derivatives, as demonstrated in large-scale syntheses :
| Substrate | Reagent | Conditions | Product Yield |
|---|---|---|---|
| 3-Bromo-pyrazolo[1,5-a]pyrimidine | NaI, K₂S₂O₈ | 80°C, H₂O, 12 hr | 85% |
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed cross-coupling reactions, though direct examples require extrapolation from analogous systems:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in toluene/ethanol .
-
Buchwald-Hartwig Amination : Forms C–N bonds with primary/secondary amines under Pd/Xantphos catalysis.
Typical Conditions :
| Reaction Type | Catalyst | Base | Solvent | Temperature |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH | 90°C |
Functional Group Transformations
The ethyl carboxylate group undergoes hydrolysis or transesterification:
-
Hydrolysis : Treatment with NaOH in aqueous THF yields the carboxylic acid derivative.
-
Transesterification : Reacts with methanol/H₂SO₄ to form methyl esters .
Data :
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Ester Hydrolysis | NaOH (2M) | THF/H₂O, 60°C, 6h | Pyrazolo-pyrimidine acid |
Oxidation and Reduction
-
Oxidation : The pyrimidine ring resists oxidation, but side chains (e.g., ethyl groups) may oxidize to ketones under strong oxidizers.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring selectively, preserving halogen substituents .
Spectroscopic Characterization
Key NMR data for derivatives (CDCl₃, 400 MHz) :
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Pyrimidine H | 8.44 | d (J=3.2 Hz) | C7-H |
| Aromatic H | 7.92 | d (J=8 Hz) | Phenyl substituent |
Industrial-Scale Considerations
Optimized protocols emphasize green chemistry principles:
-
Solvent : Water as the primary solvent reduces environmental impact.
-
Catalyst Recovery : K₂S₂O₈ is non-toxic and facilitates easy separation .
This compound’s versatility in substitution, coupling, and functional group transformations underscores its utility in medicinal chemistry and materials science. Rigorous control of reaction parameters ensures high selectivity and yield, aligning with sustainable synthesis goals .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been shown to inhibit specific cancer cell lines by targeting key enzymes involved in tumor proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound led to a reduction in cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .
2. Antiviral Properties
The compound has also been explored for its antiviral activity. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit viral replication by interfering with viral polymerases.
Case Study : A recent investigation revealed that certain pyrazolo derivatives effectively inhibited the replication of the influenza virus, suggesting a potential therapeutic role for this compound in antiviral drug development .
Agrochemical Applications
This compound has shown promise in agrochemical formulations as a pesticide or herbicide. Its structural characteristics allow it to interact with biological targets in pests.
Case Study : Research conducted on the efficacy of this compound as an herbicide demonstrated significant inhibition of weed growth at low concentrations, making it a candidate for further development in agricultural applications .
Material Science Applications
In material science, this compound can be utilized as a building block for synthesizing novel polymers or materials with specific electronic properties.
Case Study : A study highlighted its use in creating conductive polymers that exhibit enhanced electrical conductivity when incorporated into composite materials, indicating potential applications in electronics and nanotechnology .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives
Ethyl 3-bromo-7-isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- CAS No.: 2177259-44-6
- Molecular Formula : C₁₂H₁₄BrN₃O₂
- Molecular Weight : 312.2 g/mol
- Key Differences: Replaces the C7 chlorine with an isopropyl group.
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- CAS No.: 223141-46-6
- Molecular Formula : C₁₀H₁₀ClN₃O₂
- Molecular Weight : 239.66 g/mol
- Key Differences : Substitutes C2 with methyl instead of bromo at C3. The absence of bromo reduces molecular weight and halogen-related steric effects, possibly altering binding affinity in biological targets .
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Halogen Substituents | Key Functional Groups |
|---|---|---|---|
| Target Compound | 304.53 | Br (C3), Cl (C7) | Ethyl ester (C6) |
| Ethyl 3-bromo-7-isopropyl derivative | 312.2 | Br (C3) | Isopropyl (C7), ethyl ester |
| Ethyl 7-chloro-2-methyl derivative | 239.66 | Cl (C7) | Methyl (C2), ethyl ester |
- Solubility : Bromo and chloro substituents increase molecular weight and may reduce aqueous solubility compared to methyl or hydroxyl analogs.
- Spectroscopic Data : IR and NMR data for related compounds (e.g., C=O stretch at 1666 cm⁻¹ in triazolo analogs ) provide benchmarks for structural validation.
Biological Activity
Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 1138513-35-5) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its significant biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 304.53 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core with bromine and chlorine substituents, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H7BrClN3O2 |
| Molecular Weight | 304.53 g/mol |
| Melting Point | 134 °C |
| Boiling Point | 323 °C |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves multiple steps, including the bromination and chlorination of precursor compounds. A notable method includes the reaction of 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine with ethyl chloroformate under basic conditions to yield the desired carboxylate derivative .
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit anticancer activity by inhibiting various kinases involved in cell proliferation and survival. This compound has shown potential as a selective inhibitor of CK2 (casein kinase 2), which is implicated in cancer progression. In vitro studies have demonstrated that modifications in the structure can enhance selectivity and potency against CK2 .
Enzyme Inhibition
The compound is also recognized for its ability to inhibit phosphoinositide 3-kinases (PI3K), particularly the δ isoform, with activity ranging from 45 µM to 0.5 µM. This inhibition is significant in the context of treating diseases such as chronic obstructive pulmonary disease (COPD) and certain cancers .
Case Studies
Case Study 1: CK2 Inhibition
In a study optimizing pyrazolo[1,5-a]pyrimidines for CK2 inhibition, this compound was evaluated alongside other derivatives. The compound demonstrated promising results in differential scanning fluorimetry assays, indicating strong binding affinity to CK2α and selectivity over other kinases involved in cell signaling pathways .
Case Study 2: Anticancer Activity
A series of derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold were synthesized and tested for anticancer properties. This compound exhibited significant cytotoxicity against various cancer cell lines, supporting its potential as a lead compound for further development in cancer therapeutics .
Q & A
Q. How to validate crystallographic data against alternative structural hypotheses?
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
